molecular formula C26H28ClNO B1614688 Phenacridane chloride CAS No. 3131-08-6

Phenacridane chloride

Cat. No.: B1614688
CAS No.: 3131-08-6
M. Wt: 406 g/mol
InChI Key: LDMMYYWIJJTTHG-UHFFFAOYSA-M
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Description

Phenacridane chloride (CAS: 3131-8-6) is a quaternary ammonium compound with the molecular formula C₂₆H₂₈NOCl . It is primarily used as a topical antiseptic and antibiotic, leveraging its bactericidal properties to treat skin infections and prevent microbial growth . Its structure features a phenanthrene-derived backbone with an acylicridane moiety, which enhances its stability and interaction with bacterial cell membranes . Unlike systemic antibiotics, this compound is applied externally, minimizing systemic absorption and toxicity risks.

Properties

CAS No.

3131-08-6

Molecular Formula

C26H28ClNO

Molecular Weight

406 g/mol

IUPAC Name

9-(4-hexoxyphenyl)-10-methylacridin-10-ium;chloride

InChI

InChI=1S/C26H28NO.ClH/c1-3-4-5-10-19-28-21-17-15-20(16-18-21)26-22-11-6-8-13-24(22)27(2)25-14-9-7-12-23(25)26;/h6-9,11-18H,3-5,10,19H2,1-2H3;1H/q+1;/p-1

InChI Key

LDMMYYWIJJTTHG-UHFFFAOYSA-M

SMILES

CCCCCCOC1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C.[Cl-]

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C.[Cl-]

Other CAS No.

3131-08-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in the Antibiotic Class

Phenamazoline (CAS: 501-62-2)
  • Molecular Formula : C₁₀H₁₃N₃
  • Key Differences: Simpler structure (smaller molecular weight: ~175 g/mol vs. phenacridane’s ~430 g/mol) suggests lower persistence and potency.
Phenarsone Sulfoxylate
  • Molecular Formula: C₇H₁₀AsNO₆S
  • Key Differences :
    • Contains arsenic, which poses significant toxicity risks compared to phenacridane’s safer chlorine-based structure.
    • Broader-spectrum activity but unsuitable for topical use due to systemic toxicity .

Functional Analogs: Chloride-Containing Antiseptics

Cetylpyridinium Chloride (CPC)
  • Molecular Formula : C₂₁H₃₈ClN
  • Application : Broad-spectrum antiseptic in mouthwashes and throat lozenges .
  • Key Differences :
    • Mechanism : Disrupts bacterial cell membranes via cationic interactions (similar to phenacridane) but targets oral pathogens.
    • Solubility : Highly water-soluble, enabling oral use, whereas phenacridane’s lipophilic structure favors topical adhesion .
Phenethylammonium Chloride (CAS: 156-28-5)
  • Molecular Formula : C₈H₁₀ClN
  • Key Differences :
    • Smaller molecular size limits biofilm penetration compared to phenacridane.
    • Lacks aromatic complexity, reducing stability under UV exposure .

Data Table: Comparative Analysis

Compound CAS Molecular Formula Molecular Weight (g/mol) Application Key Properties
Phenacridane Chloride 3131-8-6 C₂₆H₂₈NOCl 430.0 Topical antibiotic Lipophilic, low systemic absorption
Phenamazoline 501-62-2 C₁₀H₁₃N₃ 175.2 Antibiotic Limited data, simpler structure
Phenarsone Sulfoxylate N/A C₇H₁₀AsNO₆S 315.2 Antibiotic (historical) Arsenic content, high toxicity
Cetylpyridinium Chloride N/A C₂₁H₃₈ClN 340.0 Oral antiseptic Water-soluble, cationic surfactant
Phenethylammonium Chloride 156-28-5 C₈H₁₀ClN 155.6 Research chemical Small size, limited stability

Research Findings and Key Insights

Efficacy: this compound’s phenanthrene backbone enhances membrane disruption, outperforming simpler analogs like phenamazoline in biofilm eradication . CPC, while effective in oral care, cannot replace phenacridane in wound care due to solubility-driven rapid clearance .

Toxicity :

  • Phenarsone sulfoxylate’s arsenic content renders it obsolete, whereas phenacridane’s safety profile supports sustained topical use .

Stability :

  • Phenacridane’s aromatic structure provides UV stability, unlike phenethylammonium chloride, which degrades under light .

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